molecular formula C5H9ClF3NO B567715 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride CAS No. 1334147-81-7

3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride

Cat. No. B567715
CAS RN: 1334147-81-7
M. Wt: 191.578
InChI Key: QDJSEILRWZMZFQ-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1334147-81-7 . It has a molecular weight of 191.58 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular formula of “3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride” is C5H9ClF3NO . The InChI code is 1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H . The Canonical SMILES is C1CNCC1(C(F)(F)F)O.Cl .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . It has a molecular weight of 191.58 g/mol . The exact mass and monoisotopic mass are 191.0324761 g/mol . The topological polar surface area is 32.3 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Fluorinated Pyrrolidines

    A trifluoromethylated azomethine ylide precursor facilitates the preparation of fluorinated pyrrolidine building blocks, highlighting the compound's role in synthesizing fluorinated organic molecules with potential applications in medicinal chemistry and material science (Tran et al., 2012).

  • Ring Contraction Techniques

    Research demonstrates the use of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride in ring contraction processes to synthesize 2-substituted 2-(Trifluoromethyl)pyrrolidines, providing a method to incorporate a quaternary center at the C2 position of pyrrolidines (Feraldi‐Xypolia et al., 2015).

  • Asymmetric Synthesis

    An organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence using 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride leads to the asymmetric synthesis of pyrrolidine derivatives, illustrating its utility in creating compounds with multiple stereogenic centers (Zhi et al., 2016).

  • Synthesis of Borylated Pyrrolidines

    Demonstrated is the scalable synthesis of 3-borylated pyrrolidines via 1,3-dipolar cycloaddition, showcasing the compound's versatility in synthesizing pyrrolidines with diverse substitution patterns for further chemical transformations (Liashuk et al., 2022).

Medicinal Chemistry and Organocatalysis

  • Chiral Organocatalysis

    The compound plays a role in chiral organocatalysis for asymmetric Michael addition reactions, showcasing its potential in synthesizing enantioselective molecules (Yan-fang, 2008).

  • Electrochemical Properties

    Research into fulleropyrrolidines containing the trifluoromethyl group synthesized via 1,3-dipolar cycloaddition reaction reveals insights into their optical and electrochemical properties, suggesting applications in photovoltaic materials (Li et al., 2012).

  • Synthesis of Functionalized Heterocycles

    The compound is used in the synthesis of α-CF3 substituted, epoxide-fused heterocycles, offering a method to access valuable heterocyclic building blocks with high diastereoselectivity (Fritz et al., 2012).

  • Cycloaddition Reactions

    Demonstrated is the use in cycloaddition reactions for the synthesis of vicinally bis(trifluoromethyl)-substituted 3,2'-pyrrolidinyl spirooxindoles, highlighting its application in creating structurally diverse spirocyclic oxindoles (You et al., 2018).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 . The signal word is “Warning” and it has GHS05, GHS07 pictograms .

properties

IUPAC Name

3-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJSEILRWZMZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride

CAS RN

1334147-81-7
Record name 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride
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